molecular formula C25H24N6O4 B13136255 8-[Acetyl(9H-fluoren-2-yl)amino]-2'-deoxyadenosine CAS No. 86637-09-4

8-[Acetyl(9H-fluoren-2-yl)amino]-2'-deoxyadenosine

Cat. No.: B13136255
CAS No.: 86637-09-4
M. Wt: 472.5 g/mol
InChI Key: BTUXSEPMAMXEIZ-PWRODBHTSA-N
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Description

N-(6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-8-yl)-N-(9H-fluoren-2-yl)acetamide is a complex organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-8-yl)-N-(9H-fluoren-2-yl)acetamide typically involves multi-step organic reactions. The starting materials often include purine derivatives and fluorenyl compounds. The reaction conditions may involve:

    Solvents: Common solvents like dimethyl sulfoxide (DMSO), acetonitrile, or methanol.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving:

    Continuous flow reactors: For efficient and scalable production.

    Purification techniques: Such as crystallization, chromatography, or recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-8-yl)-N-(9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, acetonitrile.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as antiviral or anticancer agents.

    Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-8-yl)-N-(9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating specific enzymes.

    Receptors: Binding to cellular receptors to modulate biological pathways.

    DNA/RNA: Interacting with nucleic acids to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Adenosine derivatives: Known for their roles in cellular signaling.

    Purine analogs: Used in chemotherapy and antiviral treatments.

    Fluorenyl compounds: Studied for their photophysical properties.

Uniqueness

N-(6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-8-yl)-N-(9H-fluoren-2-yl)acetamide is unique due to its specific structural features, combining purine and fluorenyl moieties. This unique structure may confer distinct biological activities and chemical properties.

Properties

CAS No.

86637-09-4

Molecular Formula

C25H24N6O4

Molecular Weight

472.5 g/mol

IUPAC Name

N-[6-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-yl]-N-(9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C25H24N6O4/c1-13(33)30(16-6-7-18-15(9-16)8-14-4-2-3-5-17(14)18)25-29-22-23(26)27-12-28-24(22)31(25)21-10-19(34)20(11-32)35-21/h2-7,9,12,19-21,32,34H,8,10-11H2,1H3,(H2,26,27,28)/t19-,20+,21+/m0/s1

InChI Key

BTUXSEPMAMXEIZ-PWRODBHTSA-N

Isomeric SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N=CN=C5N4[C@H]6C[C@@H]([C@H](O6)CO)O)N

Canonical SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N=CN=C5N4C6CC(C(O6)CO)O)N

Origin of Product

United States

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